2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

HIV Integrase Antiviral Coumarin

A racemic coumarin derivative for HIV integrase research & anti-inflammatory lead optimization. - HIV-1 Integrase Probe: Strand transfer IC50 of 19 nM; 210-fold selectivity over 3′-processing for benchmarking INSTI-like inhibitors. - Anti-inflammatory Starting Point: Moderate TNF-α inhibition (IC50 15 µM) surpasses aspirin in analogous assays for non-COX pathway exploration. - Synthetic Flexibility: Propanoic acid side chain enables α-carbon oxidation & decarboxylation-based diversification, offering broader library synthesis than acetic acid analogs. Supplied at ≥95% purity as a racemic mixture (C13H11ClO5, MW 282.68) for enantiomer resolution & SAR studies. Standard global shipping; not classified as hazardous for transport.

Molecular Formula C13H11ClO5
Molecular Weight 282.67 g/mol
CAS No. 301683-08-9
Cat. No. B1597965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
CAS301683-08-9
Molecular FormulaC13H11ClO5
Molecular Weight282.67 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O
InChIInChI=1S/C13H11ClO5/c1-6-3-12(15)19-10-5-11(9(14)4-8(6)10)18-7(2)13(16)17/h3-5,7H,1-2H3,(H,16,17)
InChIKeyUBJGTVXAFAIJDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Core Pharmacophore


2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid (CAS 301683-08-9) is a synthetic coumarin derivative featuring a 6-chloro-4-methyl-2H-chromen-2-one core ether-linked at the 7-position to a chiral propanoic acid side chain . It belongs to the broader class of chromenone-based compounds, which are widely explored as privileged scaffolds in medicinal chemistry for their anti-inflammatory, anticancer, and antiviral properties . Standard commercial sourcing provides the compound as a racemic mixture (molecular formula C₁₃H₁₁ClO₅, molecular weight 282.68 g/mol, MDL MFCD01325209) at purities ≥95% , and it is commonly employed as a synthetic intermediate and fragment for drug discovery programs.

Why Substituting with In-Class Analogs Compromises Reproducibility


Coumarins with the same 6-chloro-4-methyl substitution pattern are not interchangeable. Small changes in the 7-oxy side chain profoundly alter biological activity profiles . For instance, replacing the propanoic acid with an acetic acid analog, while retaining the identical core, yields a compound with weaker anti-inflammatory potency (IC₅₀ >20 µM vs. 15 µM for TNF-α) and significantly reduced HIV-1 integrase inhibitory activity [1]. Differences in LogP, pKa, and metabolic liability between side-chain analogs further drive divergent bioactivity; thus, substitution without explicit comparative data introduces a high risk of skewed dose-response relationships and irreproducible results.

Quantitative Differentiation Against Closest Analogs


HIV-1 Integrase Strand Transfer Inhibition Selectivity

Target compound demonstrates potent inhibition of HIV-1 integrase strand transfer activity (IC₅₀ = 19 nM), in contrast to its much weaker activity against 3'-processing (IC₅₀ = 4,000 nM) [1]. This selectivity profile is characteristic of integrase strand transfer inhibitors (INSTIs). In contrast, the widely studied coumarin-based HIV integrase inhibitors (e.g., tetrameric 4-hydroxycoumarin analogs) show broad, less differentiated inhibition, typically with IC₅₀ values > 1,000 nM for both activities [2].

HIV Integrase Antiviral Coumarin

TNF-α Inhibitory Potency vs. Aspirin

In cell-free in vitro assays, target compound inhibited TNF-α with an IC₅₀ of 15 µM . This value is moderately superior to the widely used anti-inflammatory control aspirin, which exhibits an IC₅₀ of 20 µM for COX-mediated TNF-α suppression in comparable assay formats [1]. The structurally analogous [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS 326102-48-1), with a one-carbon side chain truncation, showed markedly weaker TNF-α inhibition (IC₅₀ > 20 µM) .

Anti-inflammatory Cytokine Inhibition Coumarin

Derivatization Versatility at Propanoic Acid Moiety

The propanoic acid substituent at the 7-position of the target compound undergoes a broader range of synthetic transformations compared to the acetic acid homolog (CAS 326102-48-1). While both can form ester and amide derivatives, the additional methylene unit in the propanoic acid chain allows for α-carbon oxidation (CrO₃/H₂SO₄) to yield the corresponding dicarboxylic acid, a transformation not feasible for the acetic acid variant . Additionally, KMnO₄ oxidation of the chromenone core produces 6-chloro-4-methyl-2-oxo-2H-chromen-7-ol, a versatile intermediate for further functionalization . The acetic acid analog lacks these distinct oxidative pathways.

Synthetic Intermediate Derivatization Medicinal Chemistry

Chiral Center for Enantiomer-Specific Studies

The target compound possesses a chiral carbon at the α-position of the propanoic acid side chain, generating (R)- and (S)-enantiomers. This stereochemical feature is absent in the achiral acetic acid analog [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid . In analogous coumarin-based propanoic acid derivatives, enantiomers frequently exhibit differential biological activity, metabolic stability, and protein binding [1]. For instance, coumarin-chalcone fibrate hybrids with chiral propanoic acid moieties show enantiomer-dependent PPAR agonism [1].

Chiral Enantiomer Stereochemistry

High Purity Grade for Reproducible Assays

The target compound is readily available from commercial suppliers with NLT 98% purity (HPLC), certified under ISO quality systems and manufactured as a critical API intermediate . In contrast, the structurally similar acetic acid analog [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is primarily sourced at 95% purity [1]. Higher purity is essential for minimizing confounding biological effects from impurities in dose-response assays.

Quality Control Purity Reproducibility

Distinct Physicochemical Profile and Lipophilicity

The target compound has a calculated LogP of 2.61 and a topological polar surface area (tPSA) of 76.74 Ų . These values place it within favorable drug-like property space. The acetic acid analog (CAS 326102-48-1), with a shorter side chain, exhibits different lipophilicity characteristics (calculated LogP approximately 2.1) [1], which may influence membrane permeability and non-specific binding profiles. The target compound also has a higher boiling point (485.8 °C at 760 mmHg) versus approximately 433.5 °C for the acetic acid analog, reflecting its greater molecular weight and side-chain bulk [1].

Physicochemical Properties LogP Drug-likeness

Optimal Scientific Use Cases Based on Quantitative Evidence


HIV Integrase Inhibitor Screening and Mechanistic Studies

With a 19 nM IC₅₀ for strand transfer and a 210-fold selectivity window over 3'-processing, this compound is ideally suited as a positive control or reference inhibitor in HIV integrase biochemical assays [1]. Its INSTI-like selectivity profile (Section 3, Evidence 1) makes it a relevant tool for benchmarking novel integrase inhibitors and for detailed mechanistic enzymology studies comparing 3'-processing versus strand transfer inhibition. Researchers developing next-generation antiretroviral agents should prioritize this scaffold for SAR exploration given its differentiated target engagement profile [1].

Anti-Inflammatory Drug Discovery via TNF-α Modulation

The compound's moderate TNF-α inhibitory activity (IC₅₀ = 15 µM), which surpasses aspirin (IC₅₀ = 20 µM) in analogous in vitro assay conditions, positions it as a valuable starting point for structure-based optimization of non-COX anti-inflammatory agents (Section 3, Evidence 2) . Unlike NSAIDs that primarily target cyclooxygenase enzymes, this coumarin scaffold offers an alternative mechanism for cytokine suppression, potentially useful in chronic inflammatory disease models where COX inhibition is insufficient or contraindicated .

Synthetic Library Construction and Diversification

The propanoic acid moiety enables a wide range of synthetic transformations unavailable to shorter-chain analogs, including α-carbon oxidation to dicarboxylic acid derivatives and decarboxylation-based diversification (Section 3, Evidence 3) . This compound serves as an efficient building block for parallel library synthesis, particularly when access to α-functionalized coumarin derivatives or chromen-7-ol intermediates is required . Procurement teams supporting medicinal chemistry CROs should select this compound over the acetic acid analog when downstream synthetic flexibility is a priority.

Stereochemistry-Activity Relationship Studies

The target compound's inherent chirality (racemic mixture commercially available) allows for enantiomer resolution and subsequent comparative biological profiling (Section 3, Evidence 4) [2]. This capability is critical for lead optimization programs where stereochemistry significantly impacts target binding, metabolic stability, or off-target activity. Research groups focused on PPAR modulation or other stereosensitive targets should consider this compound over its achiral analogs to maximize the chemical biology insight gained from their studies [2].

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